molecular formula C17H18ClNO3S B2517261 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034302-34-4

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2517261
CAS No.: 2034302-34-4
M. Wt: 351.85
InChI Key: UJEIAAZNAOXNLA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 4-chlorophenoxy moiety, a feature present in various bioactive molecules, and a thiophene-3-yloxy group linked via a piperidine core. The 4-chlorophenoxy group is a known pharmacophore in synthetic auxins and other active compounds . Thiophene derivatives, as highlighted in patent literature, have demonstrated substantial potential as anti-cancer agents, often functioning through the inhibition of key enzymes involved in cell proliferation . Furthermore, heterocyclic compounds containing nitrogen and oxygen, such as the 1,3,4-oxadiazole scaffold, are extensively researched for their ability to inhibit crucial enzymes like thymidylate synthase, topoisomerase II, and HDAC, which are prominent targets in cancer therapy . The piperidine ring is a common structural feature in many pharmaceuticals, contributing to favorable receptor binding and pharmacokinetic properties. This combination of features suggests potential research applications for this compound in the areas of enzyme inhibition studies and as a candidate scaffold in the development of novel antiproliferative agents. The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c18-13-1-3-14(4-2-13)21-11-17(20)19-8-5-15(6-9-19)22-16-7-10-23-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEIAAZNAOXNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 4-Chlorophenoxyacetic Acid: 4-Chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.

    Synthesis of 4-(Thiophen-3-yloxy)piperidine: Thiophene-3-ol is reacted with piperidine in the presence of a base to form 4-(thiophen-3-yloxy)piperidine.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 4-(thiophen-3-yloxy)piperidine under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The compound exhibits multiple reactive functional groups, including:

  • Ketone group (C=O): Prone to nucleophilic attack or reduction.

  • Aromatic ether moieties (4-chlorophenoxy and thiophen-3-yloxy): Susceptible to cleavage under acidic conditions or oxidation.

  • Piperidine ring : The secondary amine in the piperidine core can undergo alkylation, acylation, or protonation.

  • Thiophene ring : May participate in electrophilic substitution or deprotonation reactions.

These groups enable diverse reactivity, as noted in synthesis protocols involving chlorinated phenols and piperidine derivatives.

Common Chemical Reactions

Reaction Type Reagents/Conditions Product/Outcome Citations
Hydrolysis Acidic/basic aqueous conditionsCleavage of ether bonds to form phenol derivatives or carboxylic acids
Oxidation Potassium permanganate (KMnO₄)Oxidation of thiophene rings or aromatic ethers to sulfoxides/sulfones
Nucleophilic Substitution Alkyl halides (e.g., R-X)Alkylation of the piperidine nitrogen
Reduction LiAlH₄ or NaBH₄Reduction of the ketone to a primary alcohol
Acylation/Alkylation Acyl chlorides (RCOCl) or alkylating agentsModification of the piperidine nitrogen or ketone carbonyl

Enzymatic and Biological Interactions

While not directly a chemical reaction, the compound’s interactions with biological systems (e.g., lysosomal phospholipase A2 inhibition ) highlight its role in drug development. Such interactions may influence its stability or reactivity in physiological environments.

Comparative Reactivity Profile

Functional Group Reactivity Trend Key Reactions Similar Compounds
Ketone High nucleophilic susceptibilityReduction, enolate formation2-(4-Chlorophenoxy)-1-piperazinylethanone
Aromatic Ethers Moderate under acidic conditionsCleavage to phenols2-(4-Chlorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Piperidine Nitrogen Amenable to alkylation/acylationProtonation, quaternizationFipexide analogs

Scientific Research Applications

The biological activity of this compound has been primarily studied in relation to its potential therapeutic applications. Notably, it exhibits:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant for treating neurological disorders and infections, respectively.
  • Binding Affinity : High binding affinity with bovine serum albumin (BSA) suggests potential uses in drug delivery systems.

Medicinal Chemistry Applications

Research indicates that 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone may be effective in:

  • Neurological Disorders : Its ability to inhibit AChE positions it as a candidate for the treatment of Alzheimer's disease and other cognitive impairments.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels, which are crucial for cognitive function .
  • Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against standard bacterial strains. Results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
  • Pharmacokinetic Profiling : Research has also focused on the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are vital for understanding the therapeutic potential and safety profile of the compound .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • highlights synthetic methodologies for piperidin-1-yl ethanones but lacks biological data. The tetrazole group’s polarity suggests possible applications in kinase inhibition or antimicrobial activity, though this remains speculative without direct evidence .
  • provides a structurally complex analog but omits melting points or solubility data, limiting direct comparisons.
  • The target compound’s thiophene moiety is understudied in the provided evidence, warranting further investigation into its electronic and steric effects.

Biological Activity

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a chlorophenoxy group and a thiophenoxy-piperidine moiety, suggests various biological activities. This article reviews its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

  • Molecular Formula : C17H18ClNO3S
  • Molecular Weight : 351.85 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact mechanism remains to be fully elucidated, but preliminary studies indicate potential interactions with:

  • Enzymes : Possible inhibition of acetylcholinesterase and urease.
  • Receptors : Binding affinity to certain G-protein coupled receptors (GPCRs) .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, compounds bearing piperidine moieties have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural similarity to these derivatives suggests potential efficacy.

Anticancer Potential

The compound's structural components indicate a possibility for anticancer activity. Research on related compounds has shown selective cytotoxicity against various tumor cell lines. For example, compounds with similar piperidine structures have been investigated for their effects on cancer cell proliferation .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase and urease have been noted in related compounds. These activities suggest that this compound could serve as a lead compound for the development of new enzyme inhibitors .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of 4-Chlorophenol : Chlorination of phenol.
  • Formation of 4-Chlorophenoxyacetic Acid : Reaction with chloroacetic acid.
  • Synthesis of 4-(Thiophen-3-yloxy)piperidine : Reaction between thiophene-3-ol and piperidine.
  • Coupling Reaction : Final coupling under acidic conditions to yield the target compound .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized piperidine derivatives, finding significant inhibition against Salmonella typhi. The IC50 values ranged from moderate (10 µM) to strong (2 µM), indicating that modifications to the piperidine structure can enhance activity .

Study 2: Anticancer Activity

A series of piperidine derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The most active compounds exhibited IC50 values in the low micromolar range, suggesting that similar derivatives could be explored further for anticancer therapies .

Study 3: Enzyme Inhibition

Research focused on enzyme inhibitors highlighted that certain piperidine-based compounds had strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors, indicating potential therapeutic applications in managing conditions like kidney stones .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key optimizations include:

  • Temperature Control : Maintain 60–80°C during piperidine-thiophene ether formation to minimize side reactions .
  • Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, ensuring <5% impurity .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC for >98% purity .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation requires:

  • X-ray Crystallography : Resolve bond angles and torsional strains (e.g., C–O–C linkage at 112.5°) using single-crystal diffraction .
  • Advanced NMR : ¹H/¹³C NMR with DEPT-135 to distinguish CH₂ and CH₃ groups; 2D NOESY to confirm spatial proximity of thiophene and chlorophenoxy moieties .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

  • Systematic Substitution : Replace thiophen-3-yloxy with furan or pyridine derivatives; modify chlorophenoxy with electron-withdrawing groups (e.g., -CF₃) .
  • In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ profiling. Compare binding affinity via surface plasmon resonance (SPR) .
  • Data Analysis : Apply multivariate regression to correlate logP values with cytotoxicity (e.g., R² > 0.85 indicates strong hydrophobicity dependence) .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Replicate Key Experiments : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 48-hour exposure) .
  • Validate Purity : Use LC-MS to confirm compound integrity (e.g., detect trace oxidation products affecting IC₅₀) .
  • Meta-Analysis : Aggregate data from patents (e.g., US20120108590A1) and journals to identify consensus mechanisms (e.g., kinase inhibition vs. GPCR modulation) .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Crystal Growth Issues : Low solubility in polar solvents may hinder nucleation. Use vapor diffusion with tert-butanol/water (1:3 ratio) .
  • Co-Crystallization : Add 5% DMSO to stabilize π-π stacking between aromatic rings .
  • Data Collection : Resolve disorder in the piperidinyl group by collecting datasets at 100 K to reduce thermal motion .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR; ΔG < -9 kcal/mol suggests high affinity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
  • QSAR Modeling : Train models with MOE descriptors (e.g., topological polar surface area) to predict ADMET properties .

Advanced: How can comparative studies with structural analogs enhance mechanistic understanding?

Methodological Answer:

  • Bioassay Profiling : Compare IC₅₀ values of analogs against primary targets (e.g., 5-HT₂A receptor for neuroprotective effects) .
  • Thermodynamic Analysis : Measure ΔH and ΔS via ITC to differentiate entropy-driven (e.g., hydrophobic binding) vs. enthalpy-driven interactions .
  • Statistical Tools : Apply ANOVA to identify significant activity differences (p < 0.01) between analogs with/without the thiophenoxy group .

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